molecular formula C15H14FNO2 B6374692 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261971-66-7

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%

Cat. No. B6374692
CAS RN: 1261971-66-7
M. Wt: 259.27 g/mol
InChI Key: ADJCYPLZRHXBKB-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% (5-DMF-3-FP) is a chemical compound that has recently been studied for its potential applications in science and medicine. This compound is a derivative of phenol and has a fluorine atom at the 3-position. It has several interesting properties, including its ability to react with amines and other compounds, and its potential to be used in a variety of biological and chemical processes.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and other organic molecules. It has also been used as a catalyst in organic reactions and in the synthesis of pharmaceuticals. In addition, this compound has been studied for its potential use in drug delivery systems, as well as its ability to interact with proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% is not yet fully understood. However, it is believed that this compound can interact with amines and other compounds, forming a covalent bond. This bond can then be used to modify the structure and activity of proteins, enzymes, and other biological molecules. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% can also react with other compounds to form new products, which can be used in various scientific and medical applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% are not fully understood. However, it has been shown to interact with proteins and other biological molecules, which can lead to changes in the structure and activity of these molecules. In addition, this compound has been studied for its potential use in drug delivery systems, as well as its ability to interact with proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments include its low cost, its ease of use, and its ability to interact with amines and other compounds. In addition, this compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, and it can be difficult to obtain a high-purity product.

Future Directions

The potential future directions for 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% include its use in drug delivery systems, its potential to interact with proteins and other biological molecules, and its potential to be used in the synthesis of pharmaceuticals. In addition, this compound could be used to modify the structure and activity of proteins, enzymes, and other biological molecules. Finally, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% could be used in the synthesis of other compounds, including amino acids, peptides, and other organic molecules.

Synthesis Methods

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% is a multi-step process that involves the reaction of 4-chlorophenol with dimethylaminocarbonitrile, followed by the addition of a fluorine atom at the 3-position. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation. The purity of the compound can be increased by recrystallization or other methods.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJCYPLZRHXBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684462
Record name 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-66-7
Record name 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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